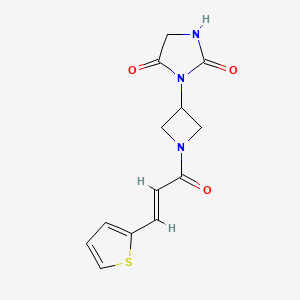
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C13H13N3O3S and its molecular weight is 291.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C13H13N3O3S
- Molecular Weight : 291.32 g/mol
- CAS Number : 1904607-37-9
The structure features a thiophene ring, an azetidine moiety, and an imidazolidine core, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Thiophene-Acrylate Linkage : This involves the reaction of thiophene derivatives with acrylate compounds.
- Construction of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Formation of the Imidazolidine Core : This step may involve condensation reactions that yield the final product.
The careful control of reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds in this class. For instance, derivatives targeting VEGFR-2 have shown significant anti-proliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 15 | HT-29 | 0.081 | VEGFR-2 inhibition |
| Compound 15 | A549 | 13.56 | Apoptosis induction |
| Compound 15 | HCT-116 | 17.8 | Cell cycle arrest |
In particular, compound 15 demonstrated a remarkable ability to induce apoptosis in HT-29 cells by increasing BAX levels (4.8-fold) and decreasing Bcl-2 levels (2.8-fold), confirming its role in promoting programmed cell death .
The proposed mechanism of action for this compound involves:
- Target Interaction : Binding to specific biological targets such as VEGFR-2.
- Induction of Apoptosis : Triggering apoptotic pathways through modulation of key proteins involved in cell survival.
- Cell Cycle Arrest : Interfering with cell cycle progression, particularly at the S phase .
Case Studies
Research indicates that compounds with structural similarities exhibit promising biological activities:
- Thiazolidine Derivatives :
- Imidazolidine Derivatives :
特性
IUPAC Name |
3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11(4-3-10-2-1-5-20-10)15-7-9(8-15)16-12(18)6-14-13(16)19/h1-5,9H,6-8H2,(H,14,19)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFUEGNMXVMFOK-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














